molecular formula C22H14N4Na2O7S2 B1665444 Acid red 73 CAS No. 5413-75-2

Acid red 73

Cat. No. B1665444
CAS RN: 5413-75-2
M. Wt: 556.5 g/mol
InChI Key: PEAGNRWWSMMRPZ-RVTJCSDESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Red 73 is a synthetically prepared sulfonated azo dye .


Synthesis Analysis

Acid Red 73 is synthesized from p-phenylazoaniline and G acid through diazotisation, azo coupling, and sodium salt formation . It’s also known by other names such as Brilliant Crocein MOO, 7-Hydroxy-8-(4-phenylazophenylazo)-1,3-naphthalenedisulfonic acid disodium salt, Acid Red 73, Brilliant crocein scarlet MOO, and Crocein Scarlet MOO .


Molecular Structure Analysis

The molecular formula of Acid Red 73 is C22H14N4Na2O7S2. It has an average mass of 556.479 Da and a monoisotopic mass of 556.009949 Da .


Chemical Reactions Analysis

In a study, Acid Red 73 was used as a model pollutant to compare the degradation effects of different systems. The UV/hydrogen peroxide/peroxydisulfate (UV/H2O2/PDS) composite system had the best degradation effect on Acid Red 73, with a degradation efficiency of 98.98% .


Physical And Chemical Properties Analysis

Acid Red 73 appears as a yellow light red powder. It is soluble in water, ethanol, and soluble fiber element, and insoluble in other organic solvents .

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

disodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O7S2.2Na/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15;;/h1-13,27H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAGNRWWSMMRPZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041712
Record name C.I. Acid Red 73, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow or red powder; [Alfa Aesar MSDS]
Record name Brilliant Crocein
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12450
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Acid red 73

CAS RN

5413-75-2
Record name Acid red 73
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Red 73, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-hydroxy-5-(4-phenylazophenylazo)naphthalene-2,4-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 73
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PLA82FV3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acid red 73
Reactant of Route 2
Reactant of Route 2
Acid red 73
Reactant of Route 3
Reactant of Route 3
Acid red 73
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Acid red 73
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Acid red 73
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Acid red 73

Citations

For This Compound
1,450
Citations
F Fu, Q Wang, B Tang - Journal of Hazardous Materials, 2010 - Elsevier
… Therefore, in this study, an azo dye, Acid Red 73 (AR 73), was first selected as the model dye to test the treatment efficiency of AFP. The effects of operating conditions, such as ZVI …
Number of citations: 163 www.sciencedirect.com
L Zhang, X Bi, M Gou, M Sun, L Tao, G Chen… - Separation and …, 2021 - Elsevier
… of acid red 73 in … of acid red 73 because of the unique three-dimensional morphology, the enhanced surface area and the rich surface oxygen vacancies. About 96% of acid red 73 at a …
Number of citations: 25 www.sciencedirect.com
J Wang, J Wang, R Yuan, J Liu, Z Yin, T He… - Environmental …, 2022 - Elsevier
… This study investigated the degradation of acid red 73 (AR73) by HC + O 3 . Meanwhile, the degradation pathways and mechanisms were present. The optimal operation parameters …
Number of citations: 7 www.sciencedirect.com
M Yu, H Dong, Y Zheng, W Liu - Chemosphere, 2021 - Elsevier
… mesoporous carbon (CMOFs-NH 2 ) derived from amino-modified MOFs-NH 2 have been developed as efficient adsorbents for removal of cationic dye MB and anionic dye acid red 73 (…
Number of citations: 19 www.sciencedirect.com
S Jorfi, G Barzegar, M Ahmadi, RDC Soltani… - Journal of environmental …, 2016 - Elsevier
Sequencing coagulation – photocatalytic degradation using UVA/MgO nanoparticles process was investigated for Acid red 73dye removal and then treatment of a real textile wastewater…
Number of citations: 185 www.sciencedirect.com
Q Wang, Q Zhang, C Wang, H Hu, M Chen… - Colloids and Surfaces A …, 2021 - Elsevier
For the treatment of various contaminants involving the reduction action, utilization of zero-valent silicon (ZVS) may be expected due to its higher reactivity than zero-valent iron (ZVI) …
Number of citations: 6 www.sciencedirect.com
L Liu, C Yang, W Tan, Y Wang - ACS omega, 2020 - ACS Publications
… This work aimed to investigate the degradation efficiency of waste water with an azo dye, Acid Red 73 (AR73), by persulfate/heat/Fe 3 O 4 @AC/ultrasound (US). The introduction of …
Number of citations: 30 pubs.acs.org
J Wang, Y Ding, S Tong - Separation and Purification Technology, 2017 - Elsevier
… its catalytic activity for the degradation of Acid Red 73 by persulfate. The results of … Na 2 S 2 O 8 was favored for the degradation of Acid Red 73. Lowering solution pH could improve the …
Number of citations: 38 www.sciencedirect.com
Y Lin, J Chen, H Li, L Chen, B Yuan, C Shi, S Li… - Environmental …, 2023 - Elsevier
Acid red 73 (AR73) is a representative dye pollutant that poses a threat to the environment and human health. Effectively removing this type of pollutant by conventional processes is …
Number of citations: 5 www.sciencedirect.com
C Wang, Q Yang, Z Li, KYA Lin, S Tong - Separation and Purification …, 2019 - Elsevier
A magnetic carbon-coated Fe-C/N composite was synthesized by a simple impregnation method and its performance in activating persulfate (PS) to degrade Acid Red 73 (AR 73) was …
Number of citations: 54 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.